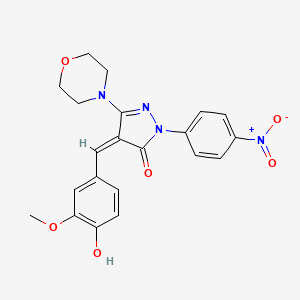![molecular formula C18H29N3OS B6026691 1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one](/img/structure/B6026691.png)
1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one is a complex organic compound that features a piperazine ring, a piperidine ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the thiophene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride
- 1-(4-Methylpiperazin-1-yl)cycloheptylmethylamine
Uniqueness
1-(4-Methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one is unique due to its combination of piperazine, piperidine, and thiophene rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for a broader range of interactions and applications.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[1-(thiophen-3-ylmethyl)piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-19-8-10-21(11-9-19)18(22)5-4-16-3-2-7-20(13-16)14-17-6-12-23-15-17/h6,12,15-16H,2-5,7-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDADIFYLPLKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6026618.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-benzyl-N-methyl-3-piperidinamine](/img/structure/B6026626.png)
![6-[[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]amino]-2-methylheptan-2-ol](/img/structure/B6026633.png)
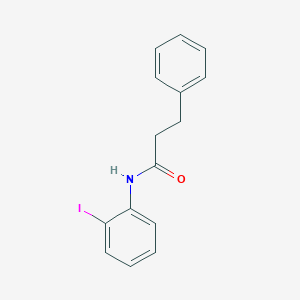
![[5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B6026643.png)
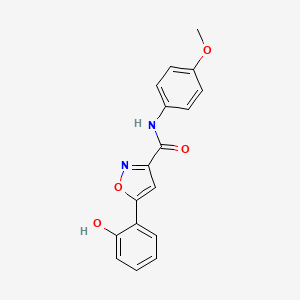
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6026647.png)
![N-(4-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B6026652.png)
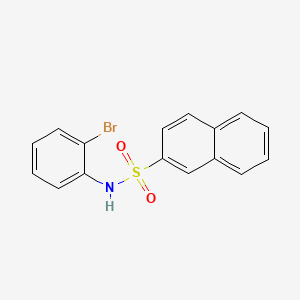
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6026661.png)
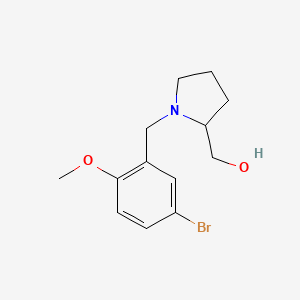
![7-(3,4-difluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6026671.png)
![1-(2,3-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B6026685.png)
